URAT1 inhibitor 5

URAT1 inhibition IC50 hyperuricemia

URAT1 inhibitor 5 (compound 16, CAS: 2102670-94-8) is a synthetic small-molecule inhibitor of urate transporter 1 (URAT1/SLC22A12), developed for experimental use in hyperuricemia and gout research. It features a molecular weight of 416.29 g/mol and the molecular formula C18H14BrN3O2S.

Molecular Formula C18H14BrN3O2S
Molecular Weight 416.3 g/mol
Cat. No. B12395168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameURAT1 inhibitor 5
Molecular FormulaC18H14BrN3O2S
Molecular Weight416.3 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)SC1=C(C=NC=C1)C2=CC=C(C3=CC(=CN23)Br)C#N
InChIInChI=1S/C18H14BrN3O2S/c1-18(2,17(23)24)25-16-5-6-21-9-13(16)14-4-3-11(8-20)15-7-12(19)10-22(14)15/h3-7,9-10H,1-2H3,(H,23,24)
InChIKeyZFXRGAFDFDTLFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





URAT1 inhibitor 5 (2102670-94-8): Chemical Identity and Procurement Essentials for Hyperuricemia Research


URAT1 inhibitor 5 (compound 16, CAS: 2102670-94-8) is a synthetic small-molecule inhibitor of urate transporter 1 (URAT1/SLC22A12), developed for experimental use in hyperuricemia and gout research . It features a molecular weight of 416.29 g/mol and the molecular formula C18H14BrN3O2S . Structurally, it is characterized by a brominated indolizine scaffold with a thioacetic acid moiety, designed to occupy the URAT1 substrate-binding pocket [1]. This compound serves as a specialized tool for investigating URAT1-mediated urate reabsorption in renal epithelial models and for benchmarking novel URAT1 inhibitors in drug discovery programs .

Why URAT1 inhibitor 5 (2102670-94-8) Cannot Be Substituted with Other URAT1 Inhibitors in Preclinical Studies


URAT1 inhibitors exhibit profound divergence in their chemical structure, molecular weight, lipophilicity, and selectivity profiles, leading to substantial variability in pharmacokinetic and pharmacodynamic outcomes [1]. While multiple URAT1 inhibitors exist (e.g., benzbromarone, lesinurad, verinurad, dotinurad), each possesses a unique combination of physicochemical properties and off-target liabilities that preclude direct substitution without altering experimental results [2]. Specifically, URAT1 inhibitor 5 represents a distinct chemical series characterized by a bromo-indolizine-thioacetic acid core, which differs fundamentally from the benzofuran scaffold of benzbromarone, the naphthalene-based structure of lesinurad, and the benzothiazole framework of dotinurad [3]. This structural divergence translates into quantifiable differences in URAT1 inhibitory potency, molecular weight, lipophilicity, and selectivity that critically impact experimental interpretation and cross-study reproducibility [1].

Quantitative Differentiation Evidence: URAT1 inhibitor 5 vs. Lesinurad, Benzbromarone, and Verinurad


URAT1 Inhibitory Potency (IC50) of URAT1 inhibitor 5 Compared to Clinical-Stage URAT1 Inhibitors

URAT1 inhibitor 5 exhibits an IC50 value of 5.83 μM (5,830 nM) against human URAT1 stably overexpressed in HEK293 cells, as determined by 14C-uric acid uptake inhibition assay [1]. This potency is comparable to lesinurad (IC50 = 6.94 ± 2.41 μM to 7.18 μM under similar assay conditions [2]), and is approximately 29-fold less potent than benzbromarone (IC50 = 0.2 μM [3]), and approximately 233-fold less potent than verinurad (IC50 = 25 nM [4]). These data position URAT1 inhibitor 5 as a moderate-potency URAT1 inhibitor that is distinct from both low-nanomolar high-potency inhibitors (verinurad, dotinurad) and low-micromolar inhibitors (lesinurad).

URAT1 inhibition IC50 hyperuricemia gout renal urate transport

Molecular Weight Advantage of URAT1 inhibitor 5 Over Classical URAT1 Inhibitors

URAT1 inhibitor 5 possesses a molecular weight of 416.29 g/mol , which is substantially lower than that of lesinurad (approximately 405 g/mol) and benzbromarone (424 g/mol), but higher than verinurad (approximately 350 g/mol). The molecular weight of URAT1 inhibitor 5 aligns with optimized physicochemical space for oral bioavailability, as compounds with MW < 500 g/mol generally exhibit improved membrane permeability and absorption [1]. In the context of URAT1 inhibitor development, where many clinical candidates suffer from high molecular weight and lipophilicity that limit oral absorption, URAT1 inhibitor 5 represents a more favorable starting point for lead optimization [2].

molecular weight physicochemical properties drug-likeness lipophilicity oral bioavailability

Lipophilicity (LogP) Profile of URAT1 inhibitor 5 Compared to Benzbromarone and Lesinurad

The calculated logP value for URAT1 inhibitor 5 is estimated to be approximately 3.5-4.0 based on its chemical structure [1], which is significantly lower than that of benzbromarone (logP ≈ 5.2) and comparable to lesinurad (logP ≈ 3.8). High lipophilicity is a major liability for URAT1 inhibitors, as it correlates with increased metabolic instability, higher plasma protein binding, and elevated risk of hepatotoxicity [2]. Benzbromarone, with its high logP, has been associated with severe liver toxicity, leading to its withdrawal from many markets. In contrast, URAT1 inhibitor 5 exhibits a more balanced lipophilicity profile that may translate to improved metabolic stability and reduced toxicity potential compared to benzbromarone [3].

lipophilicity logP metabolic stability plasma protein binding toxicity

Optimal Research and Industrial Applications for URAT1 inhibitor 5 (2102670-94-8)


In Vitro Pharmacological Profiling of URAT1 Inhibition in HEK293 Cells

URAT1 inhibitor 5 is ideally suited for in vitro pharmacological characterization of URAT1-mediated urate transport using HEK293 cells stably expressing human URAT1 [1]. Its moderate IC50 of 5.83 μM enables dose-response studies across a wide concentration range without the need for extremely low concentrations that may be prone to experimental error. Researchers can employ this compound to establish baseline URAT1 inhibition curves, validate assay reproducibility, and compare the potency of novel URAT1 inhibitors [1]. The compound's moderate potency also makes it an excellent tool for combination studies with xanthine oxidase inhibitors to assess synergistic urate-lowering effects [2].

Structure-Activity Relationship (SAR) Studies for URAT1 Inhibitor Optimization

URAT1 inhibitor 5 serves as a critical reference scaffold for SAR exploration in medicinal chemistry programs aimed at developing next-generation URAT1 inhibitors [1]. Its bromo-indolizine-thioacetic acid core represents a distinct chemotype that can be systematically modified to probe key interactions with URAT1 binding pocket residues [2]. The compound's moderate potency and favorable molecular weight provide an attractive starting point for lead optimization campaigns focused on enhancing URAT1 affinity while maintaining drug-like physicochemical properties [3]. Researchers can use URAT1 inhibitor 5 as a benchmark to evaluate whether structural modifications improve or diminish URAT1 inhibitory activity.

In Vivo Hyperuricemia Model Studies in Rodents

Based on its moderate URAT1 inhibitory potency and favorable lipophilicity profile, URAT1 inhibitor 5 is well-suited for in vivo evaluation in potassium oxonate-induced hyperuricemia rat or mouse models [1]. The compound's physicochemical properties suggest adequate oral bioavailability to achieve meaningful URAT1 inhibition and serum uric acid reduction [2]. Researchers can utilize URAT1 inhibitor 5 as a reference compound to benchmark the in vivo efficacy of novel URAT1 inhibitors and to investigate the relationship between in vitro potency and in vivo urate-lowering effect [3]. Importantly, its lower lipophilicity relative to benzbromarone may reduce confounding hepatotoxicity signals in chronic dosing studies [2].

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